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Compound of Interest

Compound Name: 5-Phenylmorpholin-3-one

Cat. No.: B3021580

An In-Depth Technical Guide to 5-Phenylmorpholin-3-one: Structure, Analysis, and
Significance

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Phenylmorpholin-3-one, a
heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will
delve into its core chemical structure, outline robust analytical methodologies for its
characterization and quality control, and discuss its relevance as a building block in drug
discovery. The protocols and insights presented herein are designed for researchers, scientists,
and drug development professionals, emphasizing the rationale behind experimental design to
ensure reproducible and reliable results.

Core Molecular Identity and Physicochemical
Properties

5-Phenylmorpholin-3-one is a substituted morpholine derivative featuring a phenyl group at
the 5-position and a ketone at the 3-position of the morpholine ring. This structure incorporates
an amide, an ether, and an aromatic moiety, making it a versatile scaffold. The presence of a
chiral center at the C5 position means the compound can exist as (R) and (S) enantiomers or
as a racemic mixture.

Structural Representation
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The fundamental structure of 5-Phenylmorpholin-3-one is depicted below.

Caption: 2D Chemical Structure of 5-Phenylmorpholin-3-one.

Key Physicochemical Data

The fundamental properties of 5-Phenylmorpholin-3-one are summarized below. These
identifiers are crucial for sourcing, regulatory submission, and literature searches.

Property Value References
Molecular Formula C10H11:NO2 [11[2]
Molecular Weight 177.20 g/mol [11[2][3]

CAS Number (Racemate) 1260672-03-4 [1]

CAS Number ((S)-enantiomer) 1052209-96-7 [2][41[5]

CAS Number ((R)-enantiomer)  192815-71-7 [61[7]
Physical Form Solid, off-white [1][6]

InChl Key (Racemate) GXDVERCMLDIGAS- [1]

UHFFFAOYSA-N

Synthesis Pathway: A Generalized Approach

While numerous specific synthetic routes exist for morpholine derivatives, a common and
effective strategy involves the cyclization of an appropriate amino alcohol precursor. The
synthesis of 5-Phenylmorpholin-3-one can be logically approached from 2-amino-1-
phenylethanol, which provides the core C5-phenyl stereocenter.

Conceptual Synthetic Workflow

This diagram illustrates a high-level, two-step conceptual pathway. The selection of a chiral
starting material or the use of a chiral auxiliary would be critical for an enantioselective
synthesis.[8]

Caption: Conceptual workflow for the synthesis of 5-Phenylmorpholin-3-one.
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Spectroscopic Analysis and Characterization

A multi-technique spectroscopic approach is essential for unambiguous structure confirmation
and purity assessment. The following sections detail validated protocols for Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework of the
molecule.

Protocol: *H and 3C NMR Analysis

o Sample Preparation: Accurately weigh 5-10 mg of the 5-Phenylmorpholin-3-one sample
and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDClsz or DMSO-de) in a standard 5
mm NMR tube.

¢ Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

e IH NMR Acquisition: Acquire a standard proton spectrum using a 90° pulse angle, a
relaxation delay of at least 2 seconds, and 16-32 scans.

e 13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of
scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be needed to
achieve an adequate signal-to-noise ratio for quaternary carbons.

o Data Processing: Process the raw data (FID) with Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an
internal standard (CDCls: & 7.26 ppm for *H, & 77.16 ppm for 13C).

Expected Spectral Features:

The following table summarizes the predicted chemical shifts (8) based on the structure and
data from analogous compounds.[9][10]
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Predicted *H NMR

Predicted *C NMR

Group . . Key Correlations
Shift (ppm) Shift (ppm)
) 7.2 - 7.5 (multiplet, Protons on the phenyl
Aromatic-H (Phenyl) 125 - 140 ]
5H) ring.
Chiral center proton,
4.5 - 4.8 (multiplet, adjacent to both the
-CH- (C5) 55 - 60
1H) phenyl group and
oxygen.
] Methylene protons
3.8 - 4.2 (multiplet, ]
-CH:z- (C6) 2H) 70-75 adjacent to the ether
oxygen.
] Methylene protons
3.4 - 3.7 (multiplet, ) )
-CHz- (C2) 2H) 45 - 50 adjacent to the amide
nitrogen.
Amide proton, shift is
6.0 - 8.0 (broad solvent and
-NH- . N/A )
singlet, 1H) concentration
dependent.
Carbonyl carbon of
C=0 (C3) N/A 168 - 172

the amide (lactam).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups present in

the molecule.

Protocol: Attenuated Total Reflectance (ATR)-IR

e Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean.

Collect a background spectrum of the empty crystal.

o Sample Application: Place a small amount of the solid 5-Phenylmorpholin-3-one sample

directly onto the ATR crystal.
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e Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good

contact between the sample and the crystal.

e Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over

a range of 4000-400 cm~1,

» Data Analysis: The resulting spectrum should be analyzed for characteristic absorption

bands. No baseline correction is typically needed for ATR.

Expected Characteristic Absorptions:

Wavenumber ] ) ]

(cm—9) Vibration Type Functional Group Reference
3300 - 3100 N-H Stretch Amide [11]

3100 - 3000 C-H Stretch (sp?) Aromatic [11]

3000 - 2850 C-H Stretch (sp3) Aliphatic (CH, CH2) [11]

~1650 C=0 Stretch Amide (Lactam) [10]

1600, 1490, 1450 C=C Stretch Aromatic Ring [11]

~1250 C-N Stretch Amide [11]

~1100 C-O-C Stretch Ether [11]

Mass Spectrometry (MS)

MS provides crucial information on the molecular weight and fragmentation pattern, further

confirming the compound's identity.

Protocol: Electrospray lonization (ESI)-MS

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile. Further dilute this stock solution to ~1-10 pg/mL with the mobile

phase.
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e Instrumentation: Infuse the sample solution directly into an ESI-mass spectrometer or inject it
via an HPLC system.

« lonization: Operate the ESI source in positive ion mode to generate protonated molecules.

e Mass Analysis: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500
amu).

» Data Analysis: Identify the molecular ion peak. For structural confirmation, perform tandem
MS (MS/MS) on the parent ion to observe characteristic fragment ions.

Expected Mass Spectrum Features:

o Parent lon: A prominent peak corresponding to the protonated molecule [M+H]* at m/z
178.2.

o Key Fragments: Fragmentation is expected to occur via cleavage of the morpholine ring.
Potential fragment ions could result from the loss of CO, or cleavage adjacent to the phenyl
group, providing structural validation.[12]

Chromatographic Purity Analysis

Chromatographic methods are the gold standard for determining the purity of a chemical
compound and for separating it from related substances or impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the preferred method for assessing the purity of 5-Phenylmorpholin-
3-one due to its moderate polarity.

Protocol: RP-HPLC Purity Assessment
o System: An HPLC system equipped with a UV detector.

e Column: C18, 4.6 x 150 mm, 5 um particle size. The C18 stationary phase provides excellent
retention for the phenyl group.[13]

¢ Mobile Phase A: Water with 0.1% Formic Acid.
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¢ Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

e Gradient Elution:

0-2 min: 20% B

[¢]

2-15 min: 20% to 80% B

[e]

[e]

15-17 min: 80% B

17-18 min: 80% to 20% B

(¢]

[¢]

18-22 min: 20% B (re-equilibration)

e Flow Rate: 1.0 mL/min.

e Column Temperature: 30 °C.

e Detection: UV at 254 nm, leveraging the chromophore of the phenyl ring.
e Injection Volume: 10 pL.

o Sample Preparation: Dissolve the sample in the mobile phase (e.g., 50:50 Water:Acetonitrile)
to a concentration of ~1 mg/mL.

e Analysis: Purity is calculated based on the area percent of the main peak relative to the total
area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile impurities. The compound may require
derivatization to improve its thermal stability and volatility.

Protocol: GC-MS Impurity Profiling

» Derivatization: To a dried sample ( ~1 mg), add 50 pL of a silylating agent (e.g., MSTFA with
1% TMCS) and heat at 70°C for 30 minutes. This step converts the acidic N-H proton to a
non-polar TMS group, improving chromatographic performance.[12]
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e System: A GC system coupled to a Mass Selective Detector (MSD).

e Column: HP-5ms (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm, 0.25 pm
film thickness.[12]

o Carrier Gas: Helium at a constant flow of 1.2 mL/min.
e Injection: 1 uL, splitless mode.
e Oven Program:
o Initial temperature: 100 °C, hold for 2 min.
o Ramp: 15 °C/min to 280 °C.
o Hold: 5 min at 280 °C.
e MSD Parameters:
o lon Source: Electron lonization (El) at 70 eV.
o Scan Range: 40-550 amu.

e Analysis: Impurities are identified by their retention times and comparison of their mass
spectra to library databases (e.g., NIST).

Significance in Drug Discovery and Medicinal
Chemistry

The morpholine scaffold is a "privileged structure” in medicinal chemistry, frequently appearing
in approved drugs and clinical candidates.[14][15] Its inclusion is often strategic, as it can
improve physicochemical properties such as aqueous solubility and metabolic stability, which
are critical for drug-likeness.

5-Phenylmorpholin-3-one serves as a valuable chiral building block for the synthesis of more
complex molecules. Derivatives of the morpholine and morpholinone core have demonstrated
a wide spectrum of biological activities.[15][16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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